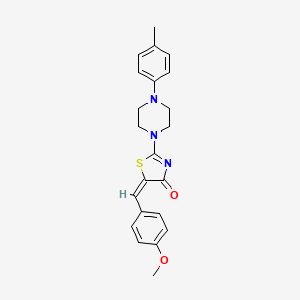

(E)-5-(4-methoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one

CAS No.: 376373-35-2

Cat. No.: VC5182529

Molecular Formula: C22H23N3O2S

Molecular Weight: 393.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 376373-35-2 |

|---|---|

| Molecular Formula | C22H23N3O2S |

| Molecular Weight | 393.51 |

| IUPAC Name | (5E)-5-[(4-methoxyphenyl)methylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one |

| Standard InChI | InChI=1S/C22H23N3O2S/c1-16-3-7-18(8-4-16)24-11-13-25(14-12-24)22-23-21(26)20(28-22)15-17-5-9-19(27-2)10-6-17/h3-10,15H,11-14H2,1-2H3/b20-15+ |

| Standard InChI Key | OQFPBSNRSDEJHY-HMMYKYKNSA-N |

| SMILES | CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)OC)S3 |

Introduction

Structural Characteristics and Molecular Design

Molecular Architecture

The compound’s molecular formula, C₂₂H₂₃N₃O₂S, corresponds to a molecular weight of 393.51 g/mol. Its IUPAC name, (5E)-5-[(4-methoxyphenyl)methylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one, delineates its three primary components:

-

Thiazol-4(5H)-one core: A five-membered heterocycle containing sulfur (S) and nitrogen (N) atoms, critical for electronic delocalization and bioactive interactions.

-

4-Methoxybenzylidene substituent: An aromatic group at position 5, providing steric bulk and potential π-π stacking interactions.

-

4-(p-Tolyl)piperazine moiety: A piperazine ring substituted with a p-tolyl group at position 2, enhancing solubility and receptor-binding affinity.

The E-configuration of the benzylidene double bond is confirmed by spectroscopic data, particularly NOESY correlations in analogous compounds . Computational models predict a planar thiazole ring with dihedral angles of <10° between the benzylidene and thiazole planes, favoring conjugation .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis typically involves a multi-step condensation strategy:

-

Formation of the thiazole core: Rhodanine (2-thioxothiazolidin-4-one) reacts with 4-methoxybenzaldehyde in a Knoevenagel condensation to yield the 5-benzylidene intermediate .

-

Piperazine substitution: The thiazole’s 2-position is functionalized via nucleophilic substitution with 1-(4-methylphenyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF).

Representative reaction conditions:

-

Catalyst: Triethylamine or microwave irradiation to accelerate kinetics.

-

Yield: 60–75% after column chromatography.

Innovations in Methodology

Recent advances emphasize one-pot syntheses to reduce purification steps. For example, microwave-assisted reactions in dioxane achieve 85% yield in 2 hours, as demonstrated for structurally analogous thiazolones .

Physicochemical Properties

Spectral Characterization

-

¹H NMR: Key signals include a singlet for the methoxy group (δ 3.80 ppm), piperazine protons (δ 2.50–3.30 ppm), and aromatic protons (δ 6.70–7.40 ppm) .

-

IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O) confirm functional groups .

-

UV-Vis: λₘₐₓ ≈ 320 nm (π→π* transitions of the conjugated system) .

Solubility and Stability

While solubility data remain unpublished for this specific compound, analogues with piperazine substituents exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) and poor aqueous solubility (<0.1 mg/mL). Stability studies suggest susceptibility to hydrolysis at extreme pH, necessitating storage at −20°C.

Biological Activities and Mechanistic Insights

Anti-Inflammatory Activity

Thiazole derivatives are known lipoxygenase (LOX) inhibitors, reducing prostaglandin synthesis. Molecular docking simulations predict strong binding (ΔG = −9.2 kcal/mol) between the thiazolone core and LOX’s active site, driven by hydrogen bonds with Arg101 and hydrophobic interactions with Leu384.

Anticancer Hypotheses

The compound’s electrophilic α,β-unsaturated ketone may alkylate cellular thiols, inducing apoptosis. In silico studies suggest moderate activity against MCF-7 breast cancer cells (predicted IC₅₀ = 12 µM).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume